1-Cyclohexylprop-2-yn-1-amine
Overview
Description
1-Cyclohexylprop-2-yn-1-amine, also known as CHPA, is an organic compound belonging to the class of amines. It is a colorless solid that is soluble in water and organic solvents. CHPA is an important intermediate in the synthesis of several pharmaceuticals, agrochemicals and other organic compounds. It is also used as a catalyst in organic synthesis.
Scientific Research Applications
Carbene-Catalyzed α-Carbon Amination
Ruoyan Huang et al. (2019) developed a carbene-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines. This method produces optically enriched dihydroquinoxalines, essential in natural products and synthetic bioactive molecules (Ruoyan Huang et al., 2019).
Radical Transfer Hydroamination
Joyram Guin et al. (2007) described the synthesis of various new 1-aminated-2,5-cyclohexadienes, which can be utilized in radical transfer hydroaminations of unactivated and electron-rich double bonds. This process showcases good to excellent anti-Markovnikov selectivity and tolerance of many functional groups (Joyram Guin et al., 2007).
Ru/Nb2O5 Catalysts for Ketone Reductive Amination
Wanjun Guo et al. (2019) researched Ru/Nb2O5 catalysts for the reductive amination of cyclopentanone. These catalysts showed excellent performance in producing cyclopentylamine, a valuable chemical in pesticides, cosmetics, and medicines (Wanjun Guo et al., 2019).
Amino-Linked Bichromophoric Anthracenes
Y. Mori and K. Maeda (1997) investigated the spectral and photochemical properties of amino-linked bichromophoric anthracenes, demonstrating their potential in advanced photophysical applications (Y. Mori & K. Maeda, 1997).
Chromium(III) Amino-Bis(Phenolato) Complexes in Polymerization
Katalin Devaine-Pressing et al. (2015) explored amine-bis(phenolate) chromium(III) chloride complexes in the copolymerization of cyclohexene oxide and carbon dioxide. These catalysts are significant in producing low molecular weight polycarbonates with narrow dispersities (Katalin Devaine-Pressing et al., 2015).
Asymmetric Amination of Cyclic Compounds
Paz Trillo et al. (2014) presented the use of a trans-cyclohexanediamine benzimidazole derivative as a hydrogen-bond catalyst for the electrophilic amination of cyclic 1,3-dicarbonyl compounds, achieving high yields and enantioselectivities (Paz Trillo et al., 2014).
Cyclohexylamine Oxidase Variants for Deracemization
Guangyue Li et al. (2016) expanded the substrate range of cyclohexylamine oxidase (CHAO), creating mutants with enhanced activity for deracemizations of secondary amines, demonstrating potential applications in drug synthesis (Guangyue Li et al., 2016).
Bromo-Amination of Cyclohexadiene Aminal
H. Fujioka et al. (2006) reported on the intramolecular bromo-amination of cyclohexadiene aminal, demonstrating a method for asymmetric synthesis of (-)-gamma-lycorane (H. Fujioka et al., 2006).
Mechanism of Amide Formation by Carbodiimide
N. Nakajima and Y. Ikada (1995) studied the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide, essential for bioconjugation processes (N. Nakajima & Y. Ikada, 1995).
properties
IUPAC Name |
1-cyclohexylprop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-9(10)8-6-4-3-5-7-8/h1,8-9H,3-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEIQEFDSYPLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylprop-2-yn-1-amine | |
CAS RN |
1207502-76-8 | |
Record name | 1-cyclohexylprop-2-yn-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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